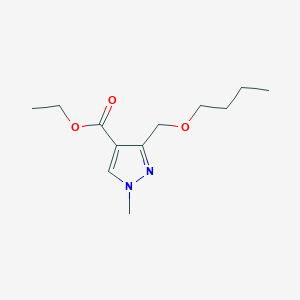

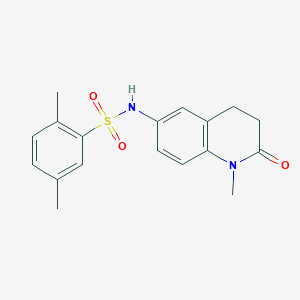

2-hydroxy-N,N,3-trimethylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-hydroxy-N,N,3-trimethylbutanamide, also known as TMAO (trimethylamine N-oxide), is a naturally occurring organic compound. It is produced in the liver from dietary choline and carnitine by gut microbiota. TMAO has been found to play a crucial role in various biological processes, including lipid metabolism, inflammation, and cardiovascular disease.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

2-Hydroxy-N,N,3-trimethylbutanamide derivatives, such as 4-hydroxybutanamides, show potential in antimicrobial applications. These compounds, as part of the polyfunctional derivatives of γ-hydroxybutyric acid, can be synthesized into heterocyclic compounds with antimicrobial properties (Tlekhusezh, Tyukhteneva, Badovskaya, & Aleksandrova, 1999).

Synthesis of Spiro-Oxindole Derivatives

In the field of organic synthesis, this compound derivatives, like 4-hydroxy-N-methyl-2-methylene-N-phenylbutanamide, are used to produce spiro-oxindole derivatives. This involves a smooth coupling with aldehydes to create spirocycles in a one-pot operation via a Prins cascade process (Reddy, Swathi, Swain, Bhadra, Sridhar, Satyanarayana, & Jagadeesh, 2014).

Cyclopropanecarboxamides Synthesis

Another application is in the synthesis of cyclopropanecarboxamides. For example, treatment of N,N-disubstituted 4-hydroxy-2-methylbutanamide with lithium diisopropylamide and diphenyl phosphorochloridate leads to 1-methylcyclopropanecarboxamide, providing a new approach for synthesizing cyclopropanecarboxamides (Mekhael, Linden, & Heimgartner, 2011).

Metabolism Studies

This compound is also relevant in metabolic studies. For instance, it has been used in the analysis of hydroxy acid metabolites from branched-chain amino acids in amniotic fluid, providing insights into metabolic disorders (Jakobs, Sweetman, & Nyhan, 1984).

Pharmaceutical Applications

In pharmaceutical research, derivatives of this compound, like 3-hydroxy-N6-trimethyl-lysine, have been studied as intermediates in the conversion of trimethyl-lysine into carnitine, which is significant for understanding metabolic pathways (Novak, Swift, & Hoppel, 1980).

Amino L-Sugars Synthesis

The derivatives are also used in the stereoselective synthesis of compounds like amino L-sugars and D-erythro-sphingosines. For example, the addition of 2-trimethylsilylthiazole to O,N-protected L-serinal leads to 2,4-dihydroxy-3-aminobutanal derivatives, important precursors in this context (Dondoni, Fantin, Fogagnolo, & Medici, 1988).

HIV-1 Protease Inhibitor Metabolites

Furthermore, the compound has been identified in the metabolic profiling of L-735,524, a potent HIV-1 protease inhibitor. Its metabolites were studied in human urine, contributing to the understanding of the drug's pharmacokinetics (Balani, Arison, Mathai, Kauffman, Miller, Stearns, Chen, & Lin, 1995).

Catalysts in Synthesis

This compound derivatives also serve as catalysts in various syntheses. For example, they are used in the hydrogenation of acetoacetanilide to yield 3-hydroxy-N-phenylbutanamide (Gendre, Offenbecher, Bruneau, & Dixneuf, 1998).

Synthesis of HIV Protease Inhibitors

They are also involved in the synthesis of key components for HIV protease inhibitors, like (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, through diastereoselective cyanohydrin formation (Shibata, Itoh, & Terashima, 1998).

Eigenschaften

IUPAC Name |

2-hydroxy-N,N,3-trimethylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)6(9)7(10)8(3)4/h5-6,9H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMNFYOLJFQSEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2396729.png)

![2-Bromo-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide](/img/structure/B2396731.png)

![N-cyclohexyl-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2396734.png)

![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2396741.png)

![2-methoxyethyl 5-((benzo[d][1,3]dioxole-5-carbonyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B2396742.png)

![N~6~-(3-methoxybenzyl)-N~6~-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2396743.png)